molecular formula C11H16OS2 B14390432 S-Tert-Butyl Phenylmethanesulfinothioate CAS No. 89523-60-4

S-Tert-Butyl Phenylmethanesulfinothioate

Cat. No.: B14390432
CAS No.: 89523-60-4
M. Wt: 228.4 g/mol
InChI Key: YSMFDQIECFTBNG-UHFFFAOYSA-N
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Description

S-Tert-Butyl Phenylmethanesulfinothioate: is an organic compound with the molecular formula C11H16OS2 It contains a tert-butyl group attached to a phenylmethanesulfinothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Tert-Butyl Phenylmethanesulfinothioate typically involves the reaction of tert-butyl phenylmethanesulfinothioate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and phenylmethanesulfinothioate in the presence of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: S-Tert-Butyl Phenylmethanesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl and phenylmethanesulfinothioate groups, which can affect the reactivity and selectivity of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: S-Tert-Butyl Phenylmethanesulfinothioate is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. Its unique structure allows for selective transformations, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, although further research is needed to fully understand its biological activity and therapeutic potential.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of S-Tert-Butyl Phenylmethanesulfinothioate involves its interaction with molecular targets through nucleophilic or electrophilic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The phenylmethanesulfinothioate moiety can participate in redox reactions, contributing to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Uniqueness: S-Tert-Butyl Phenylmethanesulfinothioate is unique due to the presence of both the tert-butyl and phenylmethanesulfinothioate groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective transformations makes it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

89523-60-4

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

tert-butylsulfanylsulfinylmethylbenzene

InChI

InChI=1S/C11H16OS2/c1-11(2,3)13-14(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

YSMFDQIECFTBNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SS(=O)CC1=CC=CC=C1

Origin of Product

United States

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